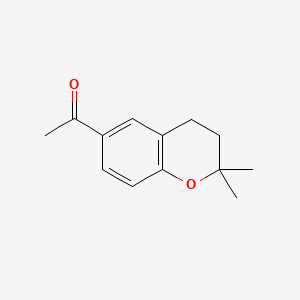

2,2-Dimethyl-6-acetylchroman

Descripción general

Descripción

2,2-Dimethyl-6-acetylchroman is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2-Dimethyl-6-acetylchroman (also known as 6-acetyl-2,2-dimethylchroman-4-one) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14O3

- Molecular Weight : 218.249 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 361.3 °C

- Flash Point : 160.8 °C

The compound features a chroman ring system with an acetyl group at the 6-position and two methyl groups at the 2-position, which contribute to its unique chemical behavior and biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. While it exhibits low anti-cancer activity compared to other compounds, its potential as a lead structure for further modifications remains an area of interest .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure enables the compound to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rocha et al. (2007) evaluated the antimicrobial properties of several chroman derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial therapies based on this compound's structure .

Case Study 2: Antioxidant Activity Assessment

In another research effort focused on antioxidant activity, the compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results showed that this compound effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant capabilities that could be harnessed for therapeutic applications in oxidative stress-related conditions.

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other Chroman Derivatives |

|---|---|---|

| Antimicrobial | Yes | Varies |

| Antioxidant | High | Moderate to High |

| Anti-inflammatory | Yes | Varies |

| Cytotoxicity | Low | Varies |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,2-Dimethyl-6-acetylchroman has the molecular formula and is structurally characterized by a chroman ring with acetyl and dimethyl substituents. Its unique structure contributes to its reactivity and functional properties, making it valuable in synthetic chemistry.

Pharmaceutical Applications

- Antimicrobial Activity : DMAC has been studied for its potential antimicrobial properties. Research indicates that derivatives of chroman compounds exhibit significant activity against various bacteria and fungi. For instance, a study demonstrated the synthesis of 2,2-dimethylchromenes via microwave-assisted methods, highlighting their antimicrobial efficacy against specific pathogens .

- Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential use in treating conditions such as inflammation and infections. The presence of the acetyl group enhances the lipophilicity of the molecule, which is beneficial for drug formulation.

Agricultural Applications

- Pesticide Development : DMAC derivatives are investigated for their potential use as pesticides. The structural features of chromans can lead to compounds with herbicidal or insecticidal properties. For example, research on related compounds shows that modifications can enhance biological activity against pests while minimizing toxicity to non-target organisms.

Materials Science Applications

- Polymer Synthesis : 2,6-Dimethylphenol (a related compound) is known to polymerize into polyphenylene oxide (PPO), which has excellent mechanical and thermal properties . DMAC can serve as a precursor or additive in the synthesis of advanced polymers used in electronics and automotive industries.

- Antioxidant Properties : The antioxidant capacity of DMAC makes it a candidate for use in stabilizing plastics and other materials against oxidative degradation. This property is crucial for enhancing the longevity and performance of materials exposed to harsh environments.

Case Studies

Propiedades

IUPAC Name |

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRXTFUVMPVXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954124 | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32333-31-6 | |

| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.